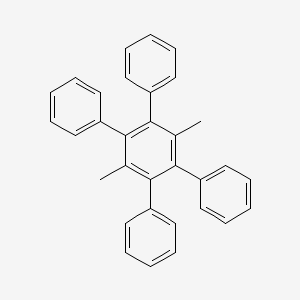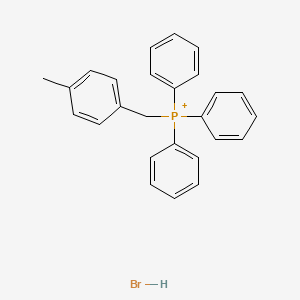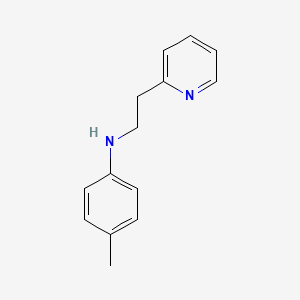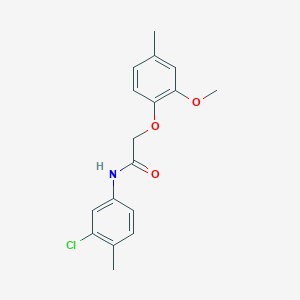![molecular formula C21H22N4O2S3 B11961408 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11961408.png)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring and various functional groups, makes it a subject of interest for researchers in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol: This intermediate is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Thioether Formation: The thiol group of the intermediate is then reacted with benzyl chloride to form the benzylthio derivative.
Hydrazide Formation: The benzylthio derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 4-propoxybenzaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts can be employed to enhance the efficiency of the reactions. Additionally, continuous flow reactors may be used to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and the thioether group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes and receptors. It may inhibit specific enzymes involved in microbial or cancer cell proliferation, leading to cell death. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
- 5-(benzylthio)-1,3,4-thiadiazol-2-amine
- 2-[(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio]N’-(3-fluorobenzylidene)acetohydrazide
Uniqueness
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the propoxyphenyl group enhances its lipophilicity, allowing better membrane permeability and interaction with biological targets.
Propriétés
Formule moléculaire |
C21H22N4O2S3 |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H22N4O2S3/c1-2-12-27-18-10-8-16(9-11-18)13-22-23-19(26)15-29-21-25-24-20(30-21)28-14-17-6-4-3-5-7-17/h3-11,13H,2,12,14-15H2,1H3,(H,23,26)/b22-13+ |
Clé InChI |
GJIOMHMVZGXITI-LPYMAVHISA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11961336.png)




![methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961390.png)

![7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B11961401.png)



